molecular formula C26H45NO7S B1249317 Taurohyocholate CAS No. 32747-07-2

Taurohyocholate

Cat. No. B1249317
CAS RN: 32747-07-2
M. Wt: 515.7 g/mol
InChI Key: XSOLDPYUICCHJX-QZEPYOAJSA-N
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Description

Synthesis Analysis

The synthesis of taurohyocholate and related bile acids involves specific chemical pathways and enzymatic reactions. One study discusses the synthesis of taurobitocholic acid, a compound closely related to taurohyocholate, which was achieved using EEDQ, a peptide coupling reagent. This synthesis pathway could be similar to that of taurohyocholate, showcasing the methods for conjugating bile acids with amino acids like taurine (Fang Hua, 1999).

Molecular Structure Analysis

The molecular structure of taurohyocholate includes a steroid nucleus linked to a taurine moiety, providing it with unique physical and chemical properties. Advanced analytical techniques such as IR, 1HNMR, and MS spectra are essential for confirming the structure of bile acid conjugates, as demonstrated in the synthesis and structural confirmation of related bile acids (Fang Hua, 1999).

Chemical Reactions and Properties

Taurohyocholate participates in various chemical reactions, particularly those related to metabolism and the solubilization of fats in the digestive system. For instance, the hydroxylation of taurolithocholate to taurohyodeoxycholate by human liver microsomes involves cytochrome P-450, indicating the complex enzymatic reactions taurohyocholate may undergo in the body (P. Czygan et al., 1974).

Physical Properties Analysis

The physical properties of taurohyocholate, such as solubility, play a critical role in its function as a bile acid. Bile acids like taurohyocholate are known for their ability to form micelles, which are crucial for the emulsification and absorption of dietary fats. Studies related to the physical and chemical properties of similar bile acids provide insight into how taurohyocholate might behave in biological systems (D. Cleveland, S. Hwo, M. Kirschner, 1977).

Scientific Research Applications

1. Bile Acid Interactions and Cholangiocyte Functions

Taurohyocholate (TC) has been shown to interact with cholangiocytes, the epithelial cells lining the bile ducts. Research indicates that TC can increase DNA synthesis, expression of the secretin receptor gene, and synthesis of cyclic adenosine monophosphate (cAMP) in these cells. This implies that taurohyocholate plays a role in stimulating cholangiocyte proliferation and secretion, contributing to bile formation and liver function (Alpini et al., 1999).

2. Hepatic Function and Bile Acid Secretion

Studies have explored the role of various bile acids, including taurohyocholate, in hepatic function and bile acid secretion. For instance, taurohyocholate has been found to counteract the effects of taurolithocholate in rat liver, suggesting a protective role against certain types of liver injury or cholestasis (Schölmerich et al., 1990). Additionally, the interaction of taurohyocholate with other bile acids and their impact on liver health is a significant area of study.

3. Impact on Intestinal Transport and Metabolism

Taurohyocholate has been examined for its effects on intestinal transport and metabolism. For instance, research has shown that conjugated bile salts like taurohyocholate can inhibit the tissue uptake and mucosal to serosal transfer of actively transported hexoses and amino acids in rat small intestine (Caspary, 1974). This suggests a potential regulatory role of taurohyocholate in nutrient absorption and intestinal health.

4. Metabonomic Studies in Liver Cirrhosis

Taurohyocholate has been identified in metabonomic studies as a significant component in the serum of patients with liver cirrhosis. Such studies have revealed the increase of various bile acids, including taurohyocholate, in patients with liver cirrhosis, indicating its potential as a biomarker for staging the liver cirrhosis and monitoring its progression (Wang et al., 2016).

5. Role in Cellular Mechanisms and Disease Models

Research involving taurohyocholate extends to various cellular mechanisms and disease models. For example, studies have investigated the effects of taurohyocholate on cellular functions like DNA repair and the cellular response to environmental stressors, though these studies do not directly mention taurohyocholate but explore related areas of cellular and molecular biology (Kerbel, 2018).

Future Directions

Future studies can evaluate the detailed mechanism of TCA activating hepatic stellate cell via TLR4 signaling with transgenic animal studies . The present study provides evidence of TCA as an active promoter in liver cirrhosis . Moreover, the gut microbiota plays a causal, or at least a correlative relationship in the development of diseases such as non-alcoholic fatty liver disease, obesity, inflammatory bowel disease, Alzheimer’s disease, Parkinson’s disease, allergy, and depression .

properties

IUPAC Name

2-[[(4R)-4-[(3R,5R,6R,7S,8S,9S,10R,13R,14S,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H45NO7S/c1-15(4-7-21(29)27-12-13-35(32,33)34)17-5-6-18-22-19(9-11-25(17,18)2)26(3)10-8-16(28)14-20(26)23(30)24(22)31/h15-20,22-24,28,30-31H,4-14H2,1-3H3,(H,27,29)(H,32,33,34)/t15-,16-,17-,18+,19+,20+,22+,23-,24+,25-,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSOLDPYUICCHJX-QZEPYOAJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)NCCS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H]([C@@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H45NO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Taurohyocholate

CAS RN

32747-07-2
Record name Tauro-γ-muricholic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z6K73MU7TF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
117
Citations
J Schölmerich, S Kitamura, U Baumgartner… - Research in …, 1990 - Springer
The infusion of taurolithocholate (TLC) in vivo or in the isolated perfused liver of the rat causes cholestasis and cellular necrosis. In order to analyze the protective effect of bile salts …
Number of citations: 10 link.springer.com
MB Thompson, DG Davis, RW Morris - Journal of lipid research, 1993 - Elsevier
The taurine conjugate of 3 alpha,6 beta,7 beta-trihydroxy-5 beta,22-cholen-24-oic acid (tauro-delta 22-beta-muricholate) has been identified in the serum of female rats treated with …
Number of citations: 27 www.sciencedirect.com
P David, N Angela, J Thomas, E Susan… - American Journal of …, 2003 - Elsevier
… This method is not able to completely resolve glycohyodeoxycholate from taurohyocholate or taurohyodeoxycholate from glyco3-αhydroxy-6oxo-5βcholanate. Biliary concentrations of …
Number of citations: 30 www.sciencedirect.com
M Deng, R Liu, LJ Deng, R Chen, ME Cai… - Zhonghua gan Zang …, 2023 - europepmc.org
Objective: This study focuses on Na (+)-taurocholate cotransporting polypeptide (NTCP) deficiency to analyze and investigate the value of the serum bile acid profile for facilitating the …
Number of citations: 2 europepmc.org
X Wang, G Xie, A Zhao, X Zheng, F Huang… - Journal of proteome …, 2016 - ACS Publications
… Our recently published urinary metabonomic study showed that glycocholate 3-glucuronide, taurohyocholate, TCA, glycolithocholate 3-sulfate, and glycoursodeoxycholate (GUDCA) …
Number of citations: 84 pubs.acs.org
JP Dusserre, AM Montet… - Canadian journal of …, 1988 - cdnsciencepub.com
… It was twofold more active than taurohyocholate or taumhyo… Mixtures containing both taurmh01ate md taurohyocholate … In contrast, taurohyocholate and taurahyodec4xycho1ate …
Number of citations: 15 cdnsciencepub.com
C Juste, I Catala, R Henry, C Chabanet… - … et Biophysica Acta (BBA …, 1995 - Elsevier
Time-sequential enzymatic determination of cholesterol (CH) crystals harvested by ultrafiltration, and concomitant polarizing light microscopy observations corroborated the striking …
Number of citations: 19 www.sciencedirect.com
JM Little, JE Richey, DH Van Thiel… - The Journal of Clinical …, 1979 - Am Soc Clin Investig
… Of these, taurocholate monosulfate, taurohyocholate, and taurochenodeoxycholate showed the greatest affinity for the antibody, at 42, 19, and 15% cross-reactivity, respectively. …
Number of citations: 71 www.jci.org
Y Li, JM Toothaker, S Ben-Simon, L Ozeri… - JCI insight, 2020 - ncbi.nlm.nih.gov
… compared with postnatal groups: taurohyocholate, taurochenodeoxycholate, and taurocholate. … acids result in secondary bile acids such as taurohyocholate (55). Interestingly, intestinal …
Number of citations: 29 www.ncbi.nlm.nih.gov
W Xiaoning, X Guoxiang, Z Aihua, Z Xiaojiao… - 2016
Number of citations: 0

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